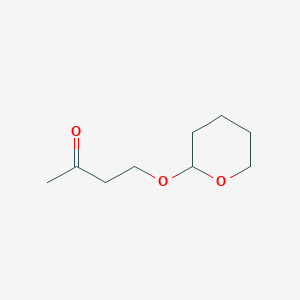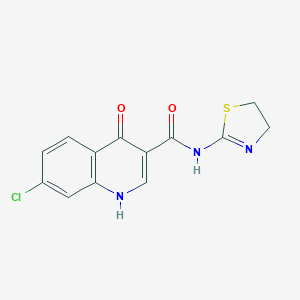
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of quinolone antibiotics and has been found to possess antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication and transcription. Inhibition of these enzymes leads to the accumulation of DNA damage and ultimately bacterial cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide have been studied extensively. It has been found to be well-tolerated in animal models and exhibits good pharmacokinetic properties. It is rapidly absorbed and distributed to various tissues, including the lungs, liver, and kidneys. It is metabolized in the liver and excreted primarily through the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide in lab experiments include its broad-spectrum antibacterial and antifungal activity, good pharmacokinetic properties, and well-tolerated nature. However, the limitations include its potential toxicity to human cells and the development of bacterial resistance to this compound.
Direcciones Futuras
There are several future directions for the research on 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide. Some of these include the development of new derivatives with improved pharmacokinetic properties and reduced toxicity, the investigation of its potential use in combination therapy with other antibiotics, and the exploration of its antitumor activity. Additionally, the development of new methods for the synthesis of this compound and its derivatives may lead to more efficient and cost-effective production.
Métodos De Síntesis
The synthesis of 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide involves the reaction of 7-chloro-4-quinolone carboxylic acid with 2-aminothiazole in the presence of a coupling reagent. The reaction is carried out in a solvent system consisting of a polar aprotic solvent and a base. The product is obtained in good yield and purity after purification by recrystallization.
Aplicaciones Científicas De Investigación
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It also exhibits antifungal activity against Candida albicans and Aspergillus fumigatus.
Propiedades
Número CAS |
108278-53-1 |
|---|---|
Nombre del producto |
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Fórmula molecular |
C13H10ClN3O2S |
Peso molecular |
307.76 g/mol |
Nombre IUPAC |
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H10ClN3O2S/c14-7-1-2-8-10(5-7)16-6-9(11(8)18)12(19)17-13-15-3-4-20-13/h1-2,5-6H,3-4H2,(H,16,18)(H,15,17,19) |
Clave InChI |
DUDJNLLQPQWUCJ-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
SMILES canónico |
C1CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



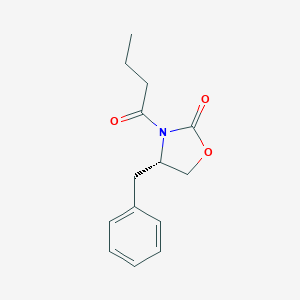

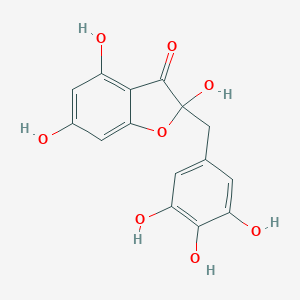
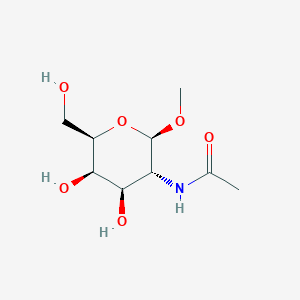

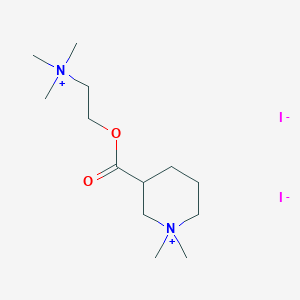
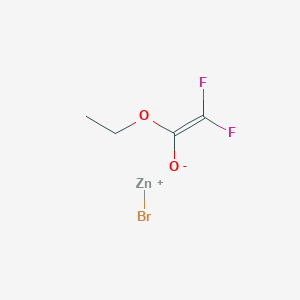
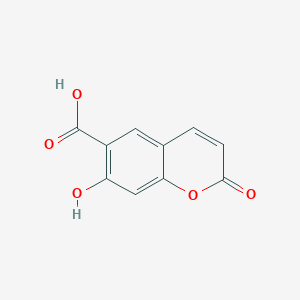
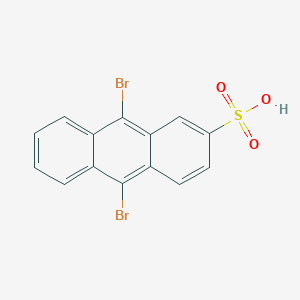
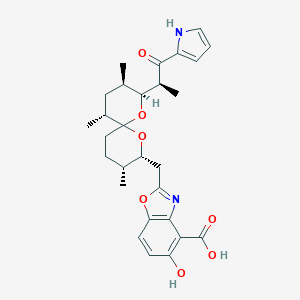
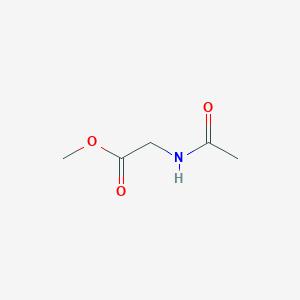
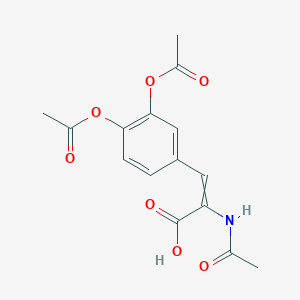
![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)
